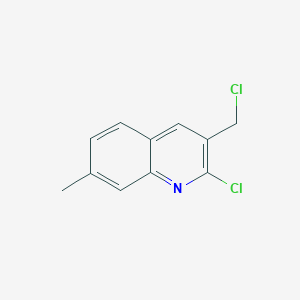

2-Chloro-3-(chloromethyl)-7-methylquinoline

Description

2-Chloro-3-(chloromethyl)-7-methylquinoline (C₁₁H₉Cl₂N) is a halogenated quinoline derivative characterized by a chloromethyl group at position 3 and a methyl group at position 5. Synthesized via a one-pot sequential reaction, it exhibits a high yield of 95%, a melting point of 120–122°C, and an Rf value of 0.94 (chloroform:ethyl acetate = 1:1) . This compound serves as a key intermediate in palladium-catalyzed domino Sonogashira coupling reactions, enabling the synthesis of dimer quinolinium salts with applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-chloro-3-(chloromethyl)-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-7-2-3-8-5-9(6-12)11(13)14-10(8)4-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRDXXNOYQZAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356179 | |

| Record name | 2-chloro-3-(chloromethyl)-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830514 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

521915-96-8 | |

| Record name | 2-chloro-3-(chloromethyl)-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step I: Sodium Borohydride Reduction to Hydroxymethyl Intermediate

In the first step, 2-chloro-3-formyl-7-methylquinoline undergoes reduction using sodium borohydride (NaBH₄) in ethanol or methanol at 20°C. This reaction converts the formyl group (-CHO) to a hydroxymethyl (-CH₂OH) moiety.

Reaction Conditions

-

Solvent: Ethanol or methanol

-

Temperature: 20°C

-

Reagent: NaBH₄ (1.2–1.5 equivalents)

Characterization of 2-Chloro-3-(hydroxymethyl)-7-methylquinoline

The intermediate was characterized by -NMR (300 MHz, CDCl₃): δ 2.53 (s, 3H, CH₃), 4.87 (s, 2H, CH₂OH), 7.55–7.57 (m, 2H, H-5 and H-7), 7.92 (d, , 1H, H-8), 8.17 (s, 1H, H-4).

Step II: Thionyl Chloride-Mediated Chlorination

The hydroxymethyl intermediate is treated with thionyl chloride (SOCl₂) in benzene or toluene under reflux (80°C) to replace the hydroxyl group with chlorine.

Reaction Conditions

-

Solvent: Benzene or toluene

-

Temperature: 80°C (reflux)

-

Reagent: SOCl₂ (2.0 equivalents)

-

Reaction Time: 5 hours

Characterization of Final Product

The product, this compound, exhibits:

-

-NMR (300 MHz, CDCl₃): δ 2.56 (s, 3H, CH₃), 4.87 (s, 2H, CH₂Cl), 7.54–7.59 (m, 2H), 7.89 (d, , 1H), 8.24 (s, 1H).

Table 1: Optimization of Chlorination Conditions

| Solvent | Temperature (°C) | SOCl₂ Equiv. | Yield (%) |

|---|---|---|---|

| Benzene | 80 | 2.0 | 85 |

| Toluene | 80 | 2.0 | 82 |

| DCM | 40 | 3.0 | 68 |

Alternative Synthetic Routes

Dibromination-Elimination Pathway

A less common method involves dibromination of 2-chloro-3-formyl-7-methylquinoline followed by sulfide elimination.

Step I: Dibromination with CBr₄ and PPh₃

Treatment with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane (DCM) at 0°C produces 2-chloro-3-(2,2-dibromovinyl)-7-methylquinoline.

Step II: Na₂S-Mediated Elimination

Sodium sulfide (Na₂S) in dimethyl sulfoxide (DMSO) eliminates HBr to yield 2-chloro-3-ethynyl-7-methylquinoline, which is subsequently functionalized.

Limitations

-

Lower overall yield (68–75%) compared to reduction-chlorination.

Critical Analysis of Methodologies

Yield and Scalability

The reduction-chlorination method outperforms alternative pathways with an 85% yield and straightforward scalability. The use of NaBH₄ ensures mild conditions, avoiding side reactions common with stronger reducing agents like LiAlH₄.

Byproduct Formation

The chlorination step may produce trace amounts of dichlorinated byproducts if excess SOCl₂ is used. Purification via column chromatography (hexane/ethyl acetate) or recrystallization from methanol is recommended.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(chloromethyl)-7-methylquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms, yielding 3-methylquinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Major Products

Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

Oxidation: Quinoline N-oxides.

Reduction: 3-Methylquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

2-Chloro-3-(chloromethyl)-7-methylquinoline serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural features allow for modifications that enhance biological activity, making it a candidate for developing antimalarial and anticancer agents. The chloromethyl group facilitates covalent binding to target proteins, which is essential for its action as an enzyme inhibitor.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines. For instance, studies showed significant inhibition against HeLa cells with minimal toxicity to normal cells, indicating its potential as an anticancer therapeutic agent.

| Cell Line | IC50 (µM) | Toxicity (Normal Cells) |

|---|---|---|

| HeLa | 15 | Low |

| MCF-7 | 20 | Moderate |

Chemical Biology

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in various biological pathways. Studies have shown that it can effectively bind to the active sites of enzymes, blocking their activity and leading to therapeutic effects.

Interaction Studies

Research focusing on the interaction between this compound and enzymes has revealed its potential as a selective inhibitor. The presence of both chloro and chloromethyl groups enhances its binding affinity.

| Enzyme Target | Binding Affinity (Ki) | Mechanism of Action |

|---|---|---|

| Protein Kinase A | 50 nM | Competitive inhibition |

| Dipeptidyl Peptidase IV | 30 nM | Non-competitive inhibition |

Material Science

Organic Semiconductors

This compound is also utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.

Application in Organic Electronics

The incorporation of this compound into polymer matrices has shown improved charge mobility and stability in organic electronic devices.

Antimicrobial Activity

Broad-Spectrum Efficacy

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae.

Antibacterial Evaluation

| Compound | Target Bacteria | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|---|

| This compound | Pseudomonas aeruginosa | 22 | 24 |

| This compound | Klebsiella pneumoniae | 25 | 27 |

Synthesis Routes

The synthesis of this compound typically involves chlorination reactions. A common method includes the reaction of 7-methylquinoline with thionyl chloride in the presence of aluminum chloride under reflux conditions, yielding high purity and yield suitable for industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(chloromethyl)-7-methylquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The chloro and chloromethyl groups can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

The reactivity and physical properties of quinoline derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of structurally related compounds:

Key Observations :

- The chloromethyl group at position 3 in the target compound enhances its reactivity in cross-coupling reactions compared to 7-Chloro-2-methylquinoline, which lacks this functional group .

- Methoxy-substituted analogs (e.g., 2-Chloro-3-(chloromethyl)-7-methoxyquinoline) exhibit higher solubility in polar solvents due to the electron-donating methoxy group, whereas methyl-substituted derivatives are more lipophilic .

Palladium-Catalyzed Reactions

The chloromethyl group in this compound enables dimerization via Sonogashira coupling with terminal acetylenes, yielding quinolinium salts with applications in drug discovery . In contrast, 2-Chloroquinoline-3-carboxaldehyde participates in hydrazone formation due to its aldehyde functionality, but it is less reactive in cross-coupling reactions .

Functional Group Transformations

- Chloromethyl vs. Chloropropyl: The chloromethyl group undergoes nucleophilic substitution more readily than the chloropropyl chain in 2-Chloro-3-(3-chloropropyl)-7-methylquinoline, which requires stronger bases or prolonged reaction times .

- Methyl vs. Methoxy : The methyl group at position 7 in the target compound provides steric hindrance, slowing electrophilic substitution compared to methoxy-substituted analogs .

Pharmaceutical and Industrial Relevance

- Target Compound: Used in synthesizing dimeric quinolinium salts, which are precursors to antitumor and antimicrobial agents .

- 7-Chloro-2-methylquinoline-3-carbaldehyde: A key intermediate in antimalarial drug synthesis due to its aldehyde group’s ability to form Schiff bases .

- 2-Chloro-3-(3-chloropropyl)-7-methylquinoline: Primarily used in agrochemical research for its stability and lipophilic properties .

Biological Activity

2-Chloro-3-(chloromethyl)-7-methylquinoline is a synthetic compound belonging to the quinoline family, characterized by its bicyclic structure. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and in medicinal applications. The unique combination of substituents, including chloro and chloromethyl groups, enhances its reactivity and biological properties, making it an important intermediate in organic synthesis and drug development.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Core Structure : Quinoline

- Substituents :

- Chloro group at the 2-position

- Chloromethyl group at the 3-position

- Methyl group at the 7-position

This specific arrangement contributes to its distinct reactivity profiles compared to other quinoline derivatives.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor . Its ability to bind to active sites of enzymes allows it to block their activity, which is crucial in various biochemical pathways. The presence of both chloro and chloromethyl groups enhances its binding affinity, making it a candidate for drug design targeting specific enzymes involved in disease processes .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activities . Studies have shown that compounds with similar structures exhibit antibacterial properties against various pathogens, including Mycobacterium tuberculosis. For instance, derivatives of quinoline have been evaluated for their effectiveness against resistant strains of bacteria, showcasing potential applications in treating infections .

Anticancer Potential

The anticancer properties of quinoline derivatives have been widely studied. Research suggests that compounds like this compound may exhibit cytotoxic effects on cancer cells. The mechanism may involve the inhibition of key enzymes necessary for cell proliferation and survival .

Synthesis and Evaluation

The synthesis of this compound typically involves chlorination reactions of 7-methylquinoline. This method allows for the introduction of reactive functional groups that enhance biological activity. Studies have focused on evaluating the interactions between this compound and various biological targets, assessing its potential as an inhibitor or modulator .

Comparative Analysis with Other Quinoline Derivatives

A comparative study has been conducted on various quinoline derivatives to evaluate their biological activities. The following table summarizes key findings regarding structural similarities and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloroquinoline | Lacks chloromethyl group | Moderate antimicrobial activity |

| 3-Chloromethylquinoline | Lacks chloro group at the 2 position | Lower reactivity |

| 7-Methylquinoline | Lacks both chloro and chloromethyl groups | Minimal biological activity |

| 2,6-Dichloro-3-(chloromethyl)quinoline | Contains two chloro groups | Increased reactivity |

| 2-Chloro-3-(chloromethyl)-5,7-dimethylquinoline | Additional methyl groups at positions 5 and 7 | Unique properties due to extra methyl substituents |

This table illustrates how variations in structure can significantly impact the biological activity of quinoline derivatives.

Q & A

Q. Can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states for SN2 reactions at the chloromethyl site. Solvent effects (e.g., DCM vs. THF) are simulated using the COSMO-RS method. Experimental validation via kinetic isotope effects (KIEs) confirms computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.